molecular formula C20H21FN2O3 B5330050 N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-hydroxy-2-methylbenzamide

N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-hydroxy-2-methylbenzamide

Cat. No. B5330050
M. Wt: 356.4 g/mol
InChI Key: GWHXRJQYUJFSMJ-UHFFFAOYSA-N
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Description

N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-hydroxy-2-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a type of benzamide derivative that has been studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-hydroxy-2-methylbenzamide is not yet fully understood. However, it is believed to act on several different molecular targets in the body, including the GABA-A receptor and the voltage-gated calcium channels. These targets are involved in the regulation of neurotransmitter release and neuronal excitability, which may explain the compound's therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-hydroxy-2-methylbenzamide has a number of biochemical and physiological effects. These include the modulation of neurotransmitter release, the inhibition of inflammatory mediators, and the reduction of pain and seizures. Additionally, this compound has been shown to have antioxidant and neuroprotective properties, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-hydroxy-2-methylbenzamide in lab experiments is its ability to modulate multiple molecular targets. This makes it a potentially useful tool for studying the complex interactions between different systems in the body. However, one limitation is the lack of understanding of the compound's mechanism of action, which may make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research on N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-hydroxy-2-methylbenzamide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, research is needed to explore the potential use of this compound in the treatment of neurodegenerative diseases and other conditions that affect the nervous system.

Synthesis Methods

The synthesis of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-hydroxy-2-methylbenzamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of the starting materials, which includes the synthesis of 4-fluorophenylacetic acid, 3-hydroxy-2-methylbenzoic acid, and N-methylpyrrolidin-3-one. These materials are then combined in a series of reactions that involve the use of reagents such as thionyl chloride, triethylamine, and sodium hydroxide. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Scientific Research Applications

N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-hydroxy-2-methylbenzamide has been extensively studied for its potential applications in the field of medicine. One of the main areas of research has been in the development of new drugs for the treatment of various diseases. This compound has been shown to have a number of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects.

properties

IUPAC Name

N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-3-hydroxy-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-13-17(3-2-4-18(13)24)20(26)22-16-11-19(25)23(12-16)10-9-14-5-7-15(21)8-6-14/h2-8,16,24H,9-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHXRJQYUJFSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NC2CC(=O)N(C2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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